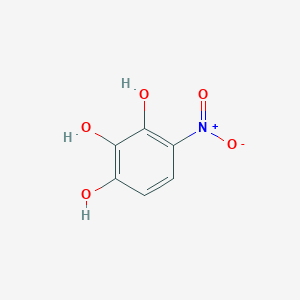

4-Nitropyrogallol

Overview

Description

4-Nitropyrogallol (4-NPG) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrophenol derivative of pyrogallol and is commonly used as a reagent in organic synthesis. 4-NPG is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in various fields of research.

Scientific Research Applications

Chemical Synthesis

- Preparation of Derivatives : 4-Nitropyrogallol serves as a precursor for various chemical compounds. Kampouris (1971) studied the mononitration of pyrogallol and its derivatives, leading to the production of this compound and its various forms like methyl ethers, acetates, and benzenesulphonates, highlighting its role in organic synthesis (Kampouris, 1971).

Environmental Impact and Treatment

- Effects on Methanogenic Systems : A study by Podeh, Bhattacharya, and Qu (1995) explored the impact of nitrophenols, including this compound, on acetate-utilizing methanogenic systems. This research contributes to understanding the environmental implications of nitrophenols in anaerobic systems (Podeh, Bhattacharya & Qu, 1995).

Material Science

- Catalysis and Nanomaterials : Research by Gupta et al. (2014) on Fe@Au core-shell nanoparticles anchored on graphene oxide demonstrated the use of this compound in the catalytic reduction of nitrophenol compounds. This showcases its application in the development of advanced nanocatalysts and material science (Gupta et al., 2014).

Water Treatment and Pollution Control

- Removal of Toxic Compounds : Mahmoud et al. (2016) investigated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of nitro compounds including this compound from water. This study contributes to environmental pollution control and water treatment technologies (Mahmoud et al., 2016).

Biochemical Analysis

- Analytical Techniques : Almási, Fischer, and Perjési (2006) developed an HPLC method for quantifying this compound and its conjugates, emphasizing its use in analytical biochemistry and drug metabolism studies (Almási, Fischer & Perjési, 2006).

Biochemical Processes

- Inhibition Studies : A study by Reinke and Moyer (1985) used this compound to investigate the inhibition of brain cyclooxygenase activity and its antipyretic action, contributing to understanding biochemical pathways and drug mechanisms (Reinke & Moyer, 1985).

Environmental Biodegradation

- Biodegradation in Reactors : Tomei and Annesini (2005) researched the biodegradation of this compound in a sequencing batch reactor, providing insights into the environmental remediation and wastewater treatment processes (Tomei & Annesini, 2005).

properties

IUPAC Name |

4-nitrobenzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYOMUFYEZASGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

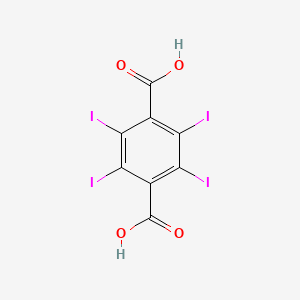

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

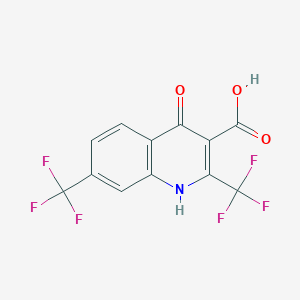

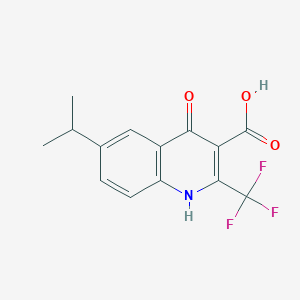

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)

![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)